molecular formula C12H6ClF3N4 B2517750 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 339099-44-4

8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2517750
CAS RN: 339099-44-4
M. Wt: 298.65
InChI Key: FONZEWQHZWFKOM-UHFFFAOYSA-N
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Description

8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound. It is part of the triazole family and has the molecular formula C7H3ClF3N3. Triazole derivatives are known for their versatile biological activities and are present in various drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs . Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), and rufinamide (antiepileptic).


Synthesis Analysis

The synthesis of 8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves several steps :


Molecular Structure Analysis

The X-ray single-crystal structure determination reveals that the title compound consists of a pyridine ring, a 1,2,4-triazole ring, and a benzene ring .

Scientific Research Applications

c-Met Kinase Inhibition

The compound has been investigated as a potential inhibitor of c-Met kinase, a receptor tyrosine kinase involved in cell growth, survival, and metastasis. Specifically, compound 22i demonstrated excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

mGlu2 Receptor Positive Allosteric Modulation (PAM)

In a related context, derivatives of [1,2,4]triazolo[4,3-a]pyridines have shown promise as mGlu2 receptor PAMs. These compounds enhance the activity of metabotropic glutamate receptor 2 (mGlu2), which plays a role in synaptic transmission and neuroprotection. The newly reported leads exhibit improved potency, favorable in vitro ADMET properties, and good in vivo pharmacokinetics .

Synthetic Methodology

Researchers have developed a facile one-pot synthesis for substituted [1,2,4]triazolo[4,3-a]pyridines. This method allows access to these compounds from readily available starting materials, namely 2-hydrazinopyridine and substituted aromatic aldehydes. The mild and efficient reaction proceeds at room temperature, providing a versatile route for synthetic and biological studies .

Future Directions

Future research could explore the compound’s potential therapeutic applications, optimize its synthesis, and investigate its interactions with biological targets. Additionally, studies on its pharmacokinetics, toxicity, and stability would be valuable .

Mechanism of Action

properties

IUPAC Name

8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4/c13-8-5-7(12(14,15)16)6-20-10(8)18-19-11(20)9-3-1-2-4-17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONZEWQHZWFKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326610
Record name 8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

CAS RN

339099-44-4
Record name 8-chloro-3-pyridin-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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